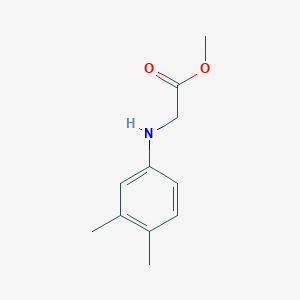

methyl N-(3,4-dimethylphenyl)glycinate

Descripción

Methyl N-(3,4-dimethylphenyl)glycinate is a glycine derivative featuring a 3,4-dimethylphenyl substituent on the glycine nitrogen and a methyl ester group. These compounds are typically intermediates in organic synthesis, agrochemicals, or pharmaceuticals, leveraging their electron-rich aromatic substituents for tailored chemical interactions .

Propiedades

Número CAS |

126689-84-7 |

|---|---|

Fórmula molecular |

C11H15NO2 |

Peso molecular |

193.24 g/mol |

Nombre IUPAC |

methyl 2-(3,4-dimethylanilino)acetate |

InChI |

InChI=1S/C11H15NO2/c1-8-4-5-10(6-9(8)2)12-7-11(13)14-3/h4-6,12H,7H2,1-3H3 |

Clave InChI |

QTOKSMSEWAUPCX-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)NCC(=O)OC)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

a) Methyl N-[2-Cyano-2-(2-Pyridinyl)Ethenyl]Glycinate (Compound 6)

- Structure : Features a pyridinyl-ethenyl substituent instead of dimethylphenyl.

- Synthesis: Prepared via reaction of methyl glycinate hydrochloride with 2-cyano-2-(2-pyridinyl)ethenyl derivatives in high yields (89%) .

- Applications: Serves as a precursor for heterocyclic compounds, such as dimethylaminopropenoates, through reactions with Bredereck’s reagent .

b) Methyl N-(3,4-Dimethoxyphenyl)-N-[(4-Methylphenyl)Sulfonyl]Glycinate (CAS 359027-98-8)

- Structure : Contains a dimethoxyphenyl group and a sulfonyl-protected nitrogen.

- Properties: Molecular formula C₁₈H₂₁NO₆S (FW 379.4), 95% purity. Discontinued commercially but historically used in specialized syntheses .

- Key Difference : The sulfonyl group increases steric hindrance and electron-withdrawing effects, altering reactivity compared to the simpler ester in the dimethylphenyl variant.

c) Pesticide Derivatives: Metalaxyl and Benalaxyl

- Structure : Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine (metalaxyl) and methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine (benalaxyl) .

- Applications : Broad-spectrum fungicides targeting oomycetes.

- Key Difference : The alanine backbone and acyl groups in these agrochemicals confer biological activity, whereas glycinate esters like methyl N-(3,4-dimethylphenyl)glycinate lack documented pesticidal use.

Data Table: Structural and Functional Comparison

Crystallographic and Computational Tools

The structural analysis of related compounds often employs programs like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation of crystallographic data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.